Cas no 108159-96-2 (3-Fluoro-5-nitrobenzaldehyde)
3-Fluoro-5-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-5-nitrobenzaldehyde
- Benzaldehyde, 3-fluoro-5-nitro-
- ACMC-2098z1
- ACT07047
- AGN-PC-00NHZV
- ANW-15899
- CL8330
- CTK0G2805
- PubChem17099
- 5-nitro-3-fluorobenzaldehyde
- 3-fluoro-5-nitrobenz-aldehyde
- BNZAUKCPEARMKF-UHFFFAOYSA-N
- AM82989
- AB63584
- AS06917
- SY034472
- AB0034673
- ST24028530
- X8863
- AC-28471
- Z1198314266
- 3-Fluoro-5-nitro-benzaldehyde
- AKOS006306936
- GS-4022
- SCHEMBL3048927
- MFCD11111000
- 108159-96-2
- FT-0687188
- EN300-1272917
- CS-W021925
- AKOS025395616
- DTXSID70545670
- DB-011196
-
- MDL: MFCD11111000
- Inchi: 1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
- InChI Key: BNZAUKCPEARMKF-UHFFFAOYSA-N
- SMILES: FC1C=C(C=O)C=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 169.01752
- Monoisotopic Mass: 169.01752115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.9
- XLogP3: 1.3
Experimental Properties
- Density: 1.443
- Boiling Point: 265 ºC
- Flash Point: 114 ºC
- PSA: 60.21
3-Fluoro-5-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F840156-1g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 98% | 1g |
180.90 | 2021-05-17 | |
| TRC | F532280-100mg |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F532280-250mg |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 250mg |
$87.00 | 2023-05-18 | ||
| TRC | F532280-500mg |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 500mg |
$133.00 | 2023-05-18 | ||
| TRC | F532280-1g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 1g |
$ 145.00 | 2022-06-05 | ||
| ChemScence | CS-W021925-1g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 99.97% | 1g |
$35.0 | 2022-04-28 | |
| ChemScence | CS-W021925-5g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 99.97% | 5g |
$132.0 | 2022-04-28 | |
| ChemScence | CS-W021925-10g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 99.97% | 10g |
$252.0 | 2022-04-28 | |
| ChemScence | CS-W021925-25g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 99.97% | 25g |
$501.0 | 2022-04-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F179316-1g |
3-Fluoro-5-nitrobenzaldehyde |
108159-96-2 | 95% | 1g |
¥109.90 | 2023-09-02 |
3-Fluoro-5-nitrobenzaldehyde Suppliers
3-Fluoro-5-nitrobenzaldehyde Related Literature
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Sandrine Kappler-Gratias,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Kerstin Bystricky,Claude P. Gros,Franck Gallardo RSC Med. Chem. 2020 11 783
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Léo Bucher,Sandrine Kappler-Gratias,Nicolas Desbois,Kerstin Bystricky,Franck Gallardo,Claude P. Gros RSC Med. Chem. 2020 11 771
Additional information on 3-Fluoro-5-nitrobenzaldehyde
Recent Advances in the Application of 3-Fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2) in Chemical Biology and Pharmaceutical Research
3-Fluoro-5-nitrobenzaldehyde (CAS: 108159-96-2) has emerged as a key synthetic intermediate in pharmaceutical chemistry and chemical biology research. Recent studies have highlighted its versatility in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. The unique electronic properties conferred by the fluorine and nitro substituents make this compound particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Fluoro-5-nitrobenzaldehyde as a precursor in the synthesis of potent EGFR inhibitors. The research team utilized the aldehyde functionality for Schiff base formation with various hydrazine derivatives, yielding compounds with significant antiproliferative activity against non-small cell lung cancer cell lines. The presence of the fluorine atom was found to enhance metabolic stability, while the nitro group facilitated subsequent transformations into amino derivatives for further structural diversification.
In antimicrobial research, a recent publication in Bioorganic Chemistry (2024) reported the development of novel quinolone derivatives using 108159-96-2 as a building block. The electron-withdrawing nature of the substituents enabled efficient cyclization reactions, resulting in compounds with broad-spectrum activity against drug-resistant bacterial strains. Particularly noteworthy was the enhanced membrane permeability observed in these derivatives, attributed to the fluorine substitution pattern.
The compound has also found applications in chemical biology probes development. A Nature Chemical Biology paper (2023) described its incorporation into activity-based protein profiling (ABPP) reagents, where the aldehyde group served as a reactive warhead for covalent modification of catalytic lysine residues in enzymes. The fluorinated aromatic ring provided optimal balance between reactivity and selectivity, enabling precise target identification in complex proteomes.
Recent synthetic methodology advancements have expanded the utility of 3-Fluoro-5-nitrobenzaldehyde in parallel synthesis approaches. A 2024 ACS Combinatorial Science report detailed its use in Ugi-type multicomponent reactions, where the electron-deficient aromatic ring facilitated the formation of pharmacologically relevant heterocyclic scaffolds. This approach has significantly accelerated the discovery of novel chemotypes for neurological targets.
From a safety and handling perspective, updated Material Safety Data Sheets (2024 revisions) emphasize the need for proper ventilation when working with 108159-96-2 due to its potential respiratory sensitization properties. However, its favorable physicochemical properties (melting point 92-94°C, moderate solubility in organic solvents) continue to make it a practical choice for laboratory-scale synthesis.
Looking forward, the unique properties of 3-Fluoro-5-nitrobenzaldehyde position it as a valuable tool in emerging areas such as PROTAC development and covalent drug discovery. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, particularly for challenging targets where traditional drug design approaches have shown limitations.
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